Oligonucleotide Synthesis: DMF Protection Advantage
The N6-dimethylaminomethylidene (DMF) protecting group on isoguanosine phosphoramidites enables standard coupling times and conditions, whereas the larger diisobutyl formamidine group requires longer coupling times, double couplings, and higher phosphoramidite concentrations [1]. The DMF group's reduced size and hydrophobicity allow clean precipitation of nucleoside intermediates, eliminating the need for column purification after each synthesis step [1].
| Evidence Dimension | Coupling Efficiency / Synthesis Workflow |
|---|---|
| Target Compound Data | Standard coupling times (no data provided on exact time reduction); no column purification required after each intermediate step [1]. |
| Comparator Or Baseline | Diisobutyl formamidine-protected isoguanosine: longer coupling times, double couplings, higher concentrations; column purification needed after each step [1]. |
| Quantified Difference | Qualitative improvement: 'significant enough that the DMF-protected iso-G phosphoramidite can be used in oligonucleotide synthesis in the same manner as a standard phosphoramidite' [1]. |
| Conditions | Solid-phase oligonucleotide synthesis using phosphoramidite method [1]. |
Why This Matters
For procurement, selecting the DMF-protected form directly reduces synthesis time, labor costs, and risk of incomplete coupling, which is critical for high-throughput oligonucleotide production.
- [1] ERAGEN BIOSCIENCES INC. WO/2006/127009 - REAGENT FOR THE IMPROVED SYNTHESIS OF ISOGUANOSINE-CONTAINING OLIGONUCLEOTIDES. View Source
